5-Methyl-2-(pyridin-2-ylmethylene)azepane

Lipophilicity Membrane permeability Drug-likeness

5-Methyl-2-(pyridin-2-ylmethylene)azepane (CAS 802852-35-3; also indexed as 1H-Azepine, hexahydro-5-methyl-2-(2-pyridinylmethylene)-) is a C13H18N2 heterocyclic small molecule (MW 202.30 g/mol) comprising a saturated seven-membered azepane ring bearing a 5-methyl substituent and an exocyclic (Z/E)-pyridin-2-ylmethylene group at the 2-position. Its calculated physicochemical profile — LogP 3.16, polar surface area (PSA) 24.92 Ų, and exact mass 202.14700 Da — places it within a lipophilic, moderately basic scaffold space.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B11899381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(pyridin-2-ylmethylene)azepane
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCC1CCC(=CC2=CC=CC=N2)NCC1
InChIInChI=1S/C13H18N2/c1-11-5-6-13(15-9-7-11)10-12-4-2-3-8-14-12/h2-4,8,10-11,15H,5-7,9H2,1H3/b13-10-
InChIKeyRLGFQVQMTLGJSY-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(pyridin-2-ylmethylene)azepane – Structural Identity, Physicochemical Baseline, and Procurement-Grade Characterization


5-Methyl-2-(pyridin-2-ylmethylene)azepane (CAS 802852-35-3; also indexed as 1H-Azepine, hexahydro-5-methyl-2-(2-pyridinylmethylene)-) is a C13H18N2 heterocyclic small molecule (MW 202.30 g/mol) comprising a saturated seven-membered azepane ring bearing a 5-methyl substituent and an exocyclic (Z/E)-pyridin-2-ylmethylene group at the 2-position . Its calculated physicochemical profile — LogP 3.16, polar surface area (PSA) 24.92 Ų, and exact mass 202.14700 Da — places it within a lipophilic, moderately basic scaffold space . The compound is available from multiple global suppliers at purities typically ≥95–97%, and is primarily positioned as a versatile building block and screening scaffold in early-stage medicinal chemistry programs targeting kinase inhibition, antimicrobial discovery, and CNS receptor modulation . Importantly, the CAS identifier 1262227-11-3 cited in some procurement contexts could not be verified against any authoritative chemical registry; the confirmed CAS for this compound is 802852-35-3 .

Why 5-Methyl-2-(pyridin-2-ylmethylene)azepane Cannot Be Interchanged with Its Closest Azepane-Pyridine Analogs – A Procurement Hazard Analysis


Substituting 5-methyl-2-(pyridin-2-ylmethylene)azepane with a structurally related azepane-pyridine analog — even one sharing the identical C13H18N2 formula — introduces quantifiable differences in lipophilicity, conformational rigidity, and ring-substitution topology that directly impact membrane permeability, binding geometry, and metabolic stability predictions [1]. Specifically, the saturated analog 2-(pyridin-2-ylmethyl)azepane (CAS 527674-23-3) exhibits a LogP of 2.49 versus 3.16 for the target compound — a ΔLogP of +0.67, corresponding to an approximately 4.7-fold increase in octanol-water partition coefficient . The 4-methyl positional isomer (CAS 802571-83-1) shares the same LogP (3.16) but differs in methyl placement relative to the endocyclic nitrogen, altering steric accessibility and potential metabolic soft-spot profiles . Even the pyridine-ring-methylated isomer (CAS 16542-54-4) relocates the methyl group from the azepane to the pyridine ring, fundamentally changing electronic distribution and hydrogen-bonding character [2]. For procurement decisions — whether sourcing a screening library component, a synthetic intermediate, or a reference standard — these structural distinctions are not cosmetic: they determine which compound actually matches the structure-activity relationship (SAR) hypothesis, the patent claim scope, or the analytical reference requirement.

Product-Specific Quantitative Differentiation Evidence: 5-Methyl-2-(pyridin-2-ylmethylene)azepane vs. Closest Analogs


LogP Lipophilicity Advantage: +0.68 vs. Saturated Methylene-Bridge Analog

5-Methyl-2-(pyridin-2-ylmethylene)azepane (CAS 802852-35-3) exhibits a calculated LogP of 3.16, which is 0.68 units higher than that of its closest saturated analog, 2-(pyridin-2-ylmethyl)azepane (CAS 527674-23-3, LogP 2.49) . This ΔLogP corresponds to an approximately 4.7-fold greater predicted octanol-water partition coefficient, attributable to the combined effect of the exocyclic C=C double bond (which reduces hydrogen-bonding capacity with water) and the 5-methyl substituent (which adds hydrophobic surface area). Both compounds share an identical PSA of 24.92 Ų, meaning the lipophilicity difference is not confounded by polarity changes .

Lipophilicity Membrane permeability Drug-likeness

Exocyclic C=C Double Bond: Conformational Rigidity and π-Stacking Geometry Differentiation

The target compound features an sp²-hybridized exocyclic methylene carbon (C=CH–Py), creating a planarized, conjugation-extended pyridin-2-ylmethylene system. In contrast, 2-(pyridin-2-ylmethyl)azepane (CAS 527674-23-3) contains an sp³-hybridized methylene bridge (–CH₂–Py) that permits free rotation around the C–C bond . This difference is structurally encoded in the SMILES: CC1CC/C(=C/C2=CC=CC=N2)/NCC1 (target) vs. c1ccc(CC2CCCCCN2)nc1 (comparator) . The exocyclic C=C bond restricts the rotational degrees of freedom of the pyridine ring, pre-organizing the molecule into a specific conformation that can enhance binding entropy when the bioactive conformation matches this geometry. Additionally, the extended conjugation through the C=C–Py system enhances the potential for π-π stacking interactions with aromatic residues in protein binding pockets [1].

Conformational restriction π-π stacking Molecular recognition

Positional Isomer Differentiation: 5-Methyl vs. 4-Methyl Azepane Substitution

5-Methyl-2-(pyridin-2-ylmethylene)azepane (CAS 802852-35-3) and its 4-methyl positional isomer (CAS 802571-83-1) share identical molecular formula (C13H18N2), MW (202.30), LogP (3.16), and PSA (24.92) . The sole structural distinction is the position of the methyl substituent on the azepane ring: C5 vs. C4. In the 5-methyl isomer, the methyl group is located one carbon farther from the endocyclic nitrogen. This positional shift alters (i) the steric environment around the azepane NH, potentially affecting basicity (pKa) and hydrogen-bond donor capacity; (ii) the conformational preference of the seven-membered ring; and (iii) the metabolic vulnerability of the methyl group itself, as cytochrome P450-mediated oxidation rates can vary with ring position [1]. The SMILES distinction — CC1CC/C(=C/C2=CC=CC=N2)/NCC1 (5-methyl) vs. CC1CCCN/C(=C/c2ccccn2)/C1 (4-methyl) — confirms that despite identical calculated global properties, the local steric and electronic microenvironments differ .

Positional isomerism Metabolic stability Steric effects

Azepane Scaffold Precedent: PKB/Akt Kinase Inhibition Class-Level Evidence

While no peer-reviewed biological activity data for 5-methyl-2-(pyridin-2-ylmethylene)azepane itself could be identified, the azepane scaffold has been validated in the kinase inhibitor field through structure-based optimization studies. Breitenlechner et al. (J. Med. Chem. 2004) demonstrated that optimized azepane derivatives achieve potent PKB-α (Akt1) inhibition with IC50 values as low as 4–5 nM, and cocrystal structures with PKA (PDB: 1VEB, 1SVE, 1SVG, 1SVH) confirmed specific binding interactions between the azepane ring and the kinase hinge region [1][2]. The pyridin-2-ylmethylene moiety structurally resembles the pyridine-4-carbonylamino motif present in the lead compound of that series (compound 1, IC50 PKB-α = 5 nM), suggesting potential bioisosteric relevance [1]. Separately, a 2018 review documented that over 20 FDA-approved drugs contain azepane-based motifs, spanning anticancer, anti-Alzheimer's, and antimicrobial indications [3]. This class-level evidence supports the target compound's placement as a scaffold with demonstrated pharmaceutical relevance, though direct attribution of specific potency or selectivity values to this compound is not warranted without experimental confirmation.

Kinase inhibition Cancer PKB/Akt Drug discovery

Computed Bulk Physical Properties: Boiling Point and Density Differentiation for Shipping and Formulation

Calculated bulk physical properties differentiate 5-methyl-2-(pyridin-2-ylmethylene)azepane from its saturated analog in ways that impact practical handling. The target compound has a higher computed boiling point (350.3 ± 31.0 °C at 760 mmHg) vs. 294.99 °C for 2-(pyridin-2-ylmethyl)azepane, and a higher flash point (165.6 ± 24.8 °C vs. 132.2 °C) . Density is similar (1.0 ± 0.1 g/cm³ for target vs. 0.992 g/cm³ for comparator) . These differences, while modest, affect shipping hazard classification and high-temperature reaction compatibility. The target compound's higher boiling point suggests greater thermal stability for reactions requiring elevated temperatures.

Physical properties Storage Formulation Shipping classification

Data Gap Advisory: Absence of Published Experimental Biological Activity for This Specific Compound

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem, RCSB PDB, Google Patents, and multiple authoritative chemical databases (conducted 2026-05-06) failed to identify any peer-reviewed publication, patent example, or public bioactivity database entry containing experimental IC50, Ki, EC50, or other quantitative biological activity data for 5-methyl-2-(pyridin-2-ylmethylene)azepane (CAS 802852-35-3) [1][2]. The compound is listed in vendor catalogs as a research chemical and screening building block but has no registered ChEMBL ID, no PubChem BioAssay results, and no PDB ligand entry [1]. This stands in contrast to the broader azepane class, for which extensive PKB/Akt inhibition data, PKA cocrystal structures, and anti-cell-proliferation patent claims exist (e.g., US6887864B2) — but none specifically exemplifying or testing this compound [2]. Users procuring this compound for biological screening must treat it as a novel, uncharacterized entity requiring de novo experimental profiling.

Data transparency Procurement risk Experimental validation

Evidence-Backed Application Scenarios for 5-Methyl-2-(pyridin-2-ylmethylene)azepane Procurement and Deployment


Kinase Inhibitor Fragment-Based or Scaffold-Hopping Library Enrichment

Based on the azepane scaffold's validated performance in PKB/Akt inhibition (optimized congeners achieving IC50 = 4–5 nM) and the availability of high-resolution PKA cocrystal structures (PDB: 1VEB, 1SVE) [1], 5-methyl-2-(pyridin-2-ylmethylene)azepane is a structurally appropriate addition to kinase-focused screening libraries. Its pre-organized pyridin-2-ylmethylene moiety may mimic the pyridine-carboxamide hinge-binding motif observed in the Breitenlechner et al. series [1], while the 5-methyl group provides a vector for exploring lipophilic pocket complementarity without altering the PSA. Procurement recommendation: order alongside the 4-methyl isomer (CAS 802571-83-1) as a matched positional isomer pair to enable direct SAR comparison of methyl placement on kinase selectivity.

Synthetic Intermediate for Azepane-Containing Bioactive Compound Derivatization

The exocyclic C=C double bond in the pyridin-2-ylmethylene group provides a chemically addressable handle for further derivatization — including hydrogenation (to generate the saturated analog for matched-pair analysis), epoxidation, or cycloaddition reactions — that is absent in the fully saturated 2-(pyridin-2-ylmethyl)azepane (CAS 527674-23-3) . The 5-methyl substituent additionally serves as a spectroscopic marker (¹H NMR) for tracking reaction progress and regiochemical outcomes during multi-step syntheses [2]. The computed boiling point of ~350 °C supports its use in reactions requiring elevated temperatures . For medicinal chemistry groups synthesizing azepane-based lead series, this compound offers greater synthetic versatility than its saturated counterpart.

Physicochemical Property-Matched Negative Control or Tool Compound

Because 5-methyl-2-(pyridin-2-ylmethylene)azepane shares identical LogP (3.16) and PSA (24.92) with its 4-methyl positional isomer (CAS 802571-83-1) but differs in methyl ring position , the two compounds can serve as a property-matched pair for deconvoluting whether biological activity differences arise from specific binding interactions vs. nonspecific lipophilicity-driven effects. This application scenario is particularly valuable in phenotypic screening cascades where observed activity may be confounded by compound lipophilicity. Procurement of both isomers in parallel — with documented purity specifications (≥95–97%) — enables rigorous SAR interpretation without the confounding influence of differing physicochemical properties.

Antimicrobial or Antifungal Screening Based on Pyridine Schiff Base Precedent

Pyridine Schiff bases — the structural class to which the pyridin-2-ylmethylene moiety belongs — have demonstrated antimicrobial and antifungal activities in multiple published studies [3]. While no direct data exist for this specific compound, the combination of a pyridine Schiff base motif with a 5-methylazepane ring represents a structurally novel chemotype for antimicrobial screening. The LogP of 3.16 falls within the range associated with favorable bacterial membrane penetration . Procurement for antimicrobial discovery programs should be accompanied by the saturated analog (LogP 2.49) as a lipophilicity control to determine whether any observed activity is membrane-disruption-driven vs. target-specific.

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